![molecular formula C20H20ClN3S B4845568 1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4845568.png)
1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Overview
Description
1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, which have made it a popular tool for researchers in a range of fields.
Mechanism of Action
1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is thought to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. It has also been shown to interact with other receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of intracellular signaling pathways. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in lab experiments is its well-characterized pharmacological profile, which allows for precise control of its effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine, including investigations of its interactions with other receptors and its effects on different physiological processes. Other areas of interest include the development of new synthetic methods for 1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine and the exploration of its potential therapeutic applications in the treatment of various disorders.
Scientific Research Applications
1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has been used in a wide range of scientific research applications, including studies of neurotransmitter release, receptor binding, and signal transduction. It has also been used as a tool for investigating the mechanisms of action of various drugs and other chemicals.
properties
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S/c21-17-6-8-19(9-7-17)24-12-10-23(11-13-24)14-18-15-25-20(22-18)16-4-2-1-3-5-16/h1-9,15H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUUUJLOVUUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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